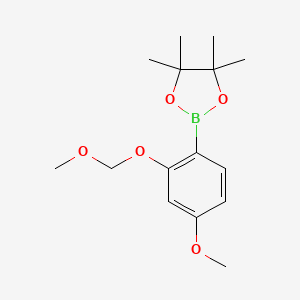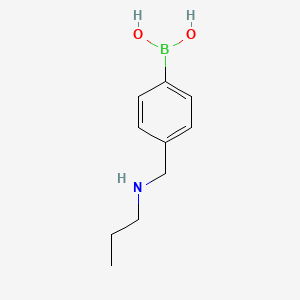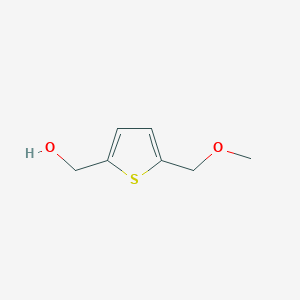
6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide is a chemical compound with the molecular formula C14H21NO . It is also known by its English name 6-ethoxy-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 38-39 °C (in hexane), a boiling point of 122 °C (at 2 Torr pressure), and a density of 0.948±0.06 g/cm3 . The pKa value is predicted to be 6.16±0.60 .Wissenschaftliche Forschungsanwendungen
6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide has a wide range of scientific applications. It has been used in the study of enzyme-catalyzed reactions, as well as in the study of protein-protein interactions. It can also be used in the study of gene expression, DNA replication, and signal transduction. Additionally, this compound has been used in the study of drug metabolism, drug transport, and drug efficacy.
Wirkmechanismus
6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide acts as an inhibitor of several enzymes, including cytochrome P450, monoamine oxidase, and cyclooxygenase. It has been shown to inhibit the activity of these enzymes, resulting in decreased production of their respective metabolites. Additionally, this compound has been shown to bind to the active site of several proteins, resulting in the inhibition of their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species and to inhibit the activity of several enzymes involved in inflammation. Additionally, this compound has been shown to inhibit the activity of several proteins involved in cell signaling and to modulate the activity of several neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide has several advantages when used in laboratory experiments. First, it is a non-toxic compound that is easy to synthesize and store. Additionally, it is highly stable and has a long shelf-life. However, it is important to note that this compound is not a selective inhibitor, meaning that it can potentially inhibit the activity of several enzymes or proteins that are not the target of the experiment.
Zukünftige Richtungen
There are several potential future directions for the use of 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide. First, it could be used as a tool for drug discovery, as it has been shown to inhibit the activity of several enzymes involved in drug metabolism. Additionally, it could be used in the development of novel therapeutics, as it has been shown to modulate the activity of several neurotransmitters. Finally, it could be used in the study of gene expression and signal transduction, as it has been shown to bind to the active sites of several proteins involved in these processes.
Synthesemethoden
6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide can be synthesized via a two-step process. The first step involves the reaction of ethyl bromide with 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (THQ) in the presence of a base, such as potassium carbonate, to produce 6-ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (ETTQ). The second step involves the reaction of ETTQ with hydrobromic acid to produce this compound.
Eigenschaften
IUPAC Name |
6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.BrH/c1-5-16-11-6-7-13-12(8-11)10(2)9-14(3,4)15-13;/h6-8,10,15H,5,9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBHUIWYKFLTKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(CC2C)(C)C.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

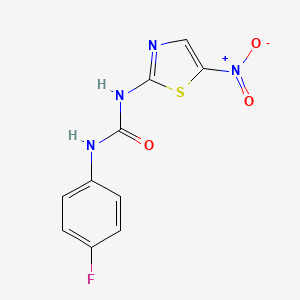

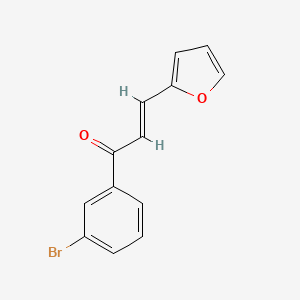



![3-Ethoxy-4-[(4-nitrobenzyl)amino]-3-cyclobuten-1,2-dione; 98%](/img/structure/B6338606.png)

